molecular formula C5H6ClIN2 B8435509 1-(2-chloroethyl)-4-iodo-1H-imidazole

1-(2-chloroethyl)-4-iodo-1H-imidazole

Cat. No.: B8435509
M. Wt: 256.47 g/mol
InChI Key: IQCOMXYFACDWEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloroethyl)-4-iodo-1H-imidazole is a useful research compound. Its molecular formula is C5H6ClIN2 and its molecular weight is 256.47 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47 g/mol

IUPAC Name

1-(2-chloroethyl)-4-iodoimidazole

InChI

InChI=1S/C5H6ClIN2/c6-1-2-9-3-5(7)8-4-9/h3-4H,1-2H2

InChI Key

IQCOMXYFACDWEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCCl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-iodoimidazole (8.8 g, 45.4 mmol) in THF (200 mL) at 0° C. under nitrogen was added portion-wise NaH 60% (1.99 g, 49.9 mmol). After 15 min, 1-bromo-2-chloroethane (4.53 mL, 54.4 mmol) was added at 0° C. The reaction mixture was heated at 60° C. for 20 h. After cooling to RT, the reaction mixture was diluted with water and extracted with AcOEt. The extract was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by Biotage (SNAP 340 g cartridge; MeOH/AcOEt: 0/100 to 5/95 over 20 CV), to afford crude 1-(2-chloroethyl)-4-iodo-1H-imidazole not shown in the scheme 57 (7 g, 27.26 mmol, 60% yield) as colorless oil. MS (m/z): 256.83 (M+H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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